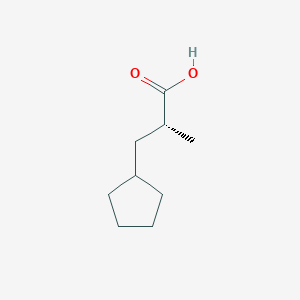
(2R)-3-Cyclopentyl-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-Cyclopentyl-2-methylpropanoic acid, also known as CPMA, is a chemical compound that has been studied for its potential use in scientific research. It is a chiral molecule with a cyclopentane ring and a methyl group attached to the second carbon atom. CPMA has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of (2R)-3-Cyclopentyl-2-methylpropanoic acid is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been found to increase the levels of GABA, an inhibitory neurotransmitter, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
(2R)-3-Cyclopentyl-2-methylpropanoic acid has a variety of biochemical and physiological effects, including anticonvulsant, neuroprotective, and anti-inflammatory properties. It has also been found to have analgesic effects, making it a potential treatment for pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-3-Cyclopentyl-2-methylpropanoic acid in lab experiments is its potential as a treatment for a variety of neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to study.
Orientations Futures
There are several potential future directions for the study of (2R)-3-Cyclopentyl-2-methylpropanoic acid. One area of research could focus on its potential use as a treatment for other neurological disorders, such as Parkinson's disease. Another area of research could focus on further understanding its mechanism of action, which could lead to the development of more effective treatments. Additionally, research could be conducted to determine the optimal dosage and administration of (2R)-3-Cyclopentyl-2-methylpropanoic acid for different conditions.
Méthodes De Synthèse
(2R)-3-Cyclopentyl-2-methylpropanoic acid can be synthesized through a variety of methods, including the reaction of cyclopentanone with methylmagnesium bromide, followed by the addition of a chiral auxiliary. Another method involves the reaction of cyclopentanone with diethyl malonate, followed by the addition of a methyl group and a chiral auxiliary.
Applications De Recherche Scientifique
(2R)-3-Cyclopentyl-2-methylpropanoic acid has been studied for its potential use in a variety of scientific research applications. It has been found to have anticonvulsant properties, making it a potential treatment for epilepsy. (2R)-3-Cyclopentyl-2-methylpropanoic acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Propriétés
IUPAC Name |
(2R)-3-cyclopentyl-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(9(10)11)6-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQLLMVFOYOIGG-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2609660.png)
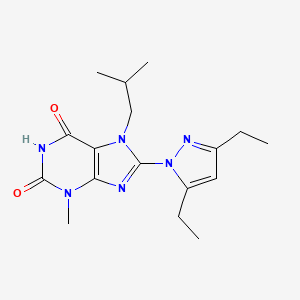
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609665.png)

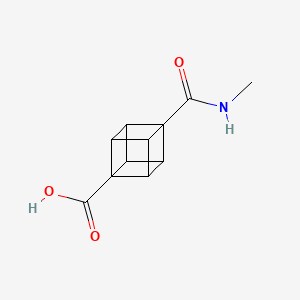
![(E)-methyl 2-(6-((1-methyl-1H-pyrazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2609673.png)
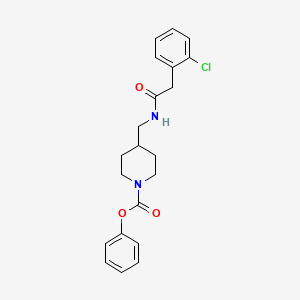
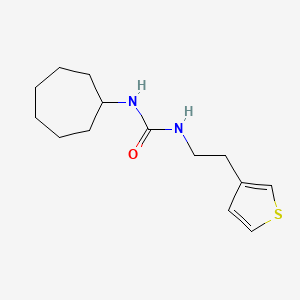

![N-isopentyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2609678.png)

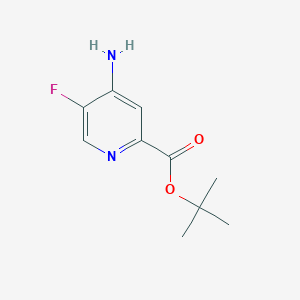
![1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2609681.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(5-chlorothiophen-2-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2609683.png)